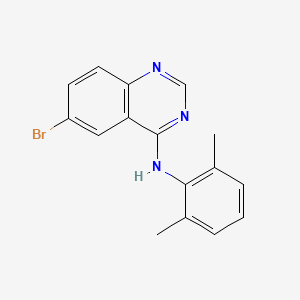

![molecular formula C18H26N2O3 B5554396 N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554396.png)

N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical compound N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide represents a class of organic compounds with potential applications in various fields of chemistry and biology. Its synthesis and analysis are critical for understanding its properties and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves the Bischler-Napieralski reaction, which is utilized for the cyclization of N-(4-aryl-4-hydroxybutyl)benzamides to form various heterocyclic compounds. This process involves cyclization under specific conditions to yield products with defined molecular structures (Browne, Skelton, & White, 1981).

Molecular Structure Analysis

The molecular structure of compounds related to N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide can be determined through X-ray crystallography. This method has confirmed the structure of various derivatives, establishing the configuration of molecules and highlighting the importance of precise structural determination in understanding compound properties (Prasad et al., 1979).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives reveal their potential for synthesis and the formation of novel compounds. For instance, the direct acylation reactions of certain benzamide derivatives lead to compounds with interesting solid-state properties and potential applications in colorimetric sensing due to specific chemical reactions that occur upon interaction with certain analytes (Younes et al., 2020).

科学的研究の応用

Synthesis Techniques and Structural Analysis

- The Bischler-Napieralski reaction has been applied to synthesize various benzamide derivatives, including those structurally similar to N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide. For instance, N-(4-aryl-4-hydroxybutyl)benzamides have been cyclized under Bischler-Napieralski conditions to yield specific pyrrole derivatives, showcasing a methodology potentially applicable to the synthesis of related benzamide compounds (Browne, Skelton, & White, 1981).

Applications in Coordination Chemistry

- Benzamide derivatives have been incorporated into metalloligands, which are used to coordinate with metals like copper. These metalloligands, when combined with lanthanide salts, form complexes that exhibit single-molecule magnet (SMM) and single-chain magnet (SCM) behavior. This suggests potential applications in magnetic materials and molecular electronics (Costes, Vendier, & Wernsdorfer, 2010).

Crystal and Molecular Structure Studies

- Crystallographic analysis of benzamide derivatives offers insights into molecular structures and potential interactions. The study of the crystal and molecular structure of similar benzamide compounds can inform the understanding of intermolecular interactions and stability, which is crucial for the development of pharmaceuticals and materials science (Prasad et al., 1979).

Designing Histone Deacetylase Inhibitors

- Benzamide derivatives have been used in the design of histone deacetylase (HDAC) inhibitors. These compounds play a significant role in cancer treatment, as they can inhibit cancer cell proliferation and induce apoptosis. The development of such inhibitors can be informed by the structural and functional properties of similar benzamide compounds (Zhou et al., 2008).

Involvement in Novel Synthesis Reactions

- Benzamide derivatives have been involved in unique synthesis reactions, like the copper-catalyzed intermolecular amidation and imidation of unactivated alkanes. This demonstrates the role of similar compounds in developing new synthetic methodologies, potentially leading to novel compounds for various applications (Tran, Li, Driess, & Hartwig, 2014).

Colorimetric Sensing of Anions

- Benzamide derivatives have been synthesized for colorimetric sensing of fluoride anions. This implies potential applications in analytical chemistry, where similar benzamide compounds could be used as sensors due to their ability to exhibit color changes in response to specific ions (Younes et al., 2020).

Development of Antihypertensive Agents

- Research on benzamide derivatives has led to the development of novel antihypertensive agents. This indicates the potential of similar benzamide compounds in the pharmaceutical industry for developing new treatments for hypertension and related cardiovascular conditions (Cassidy et al., 1992).

特性

IUPAC Name |

N-(1-carbamoylcyclopentyl)-3-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-17(2,23)11-8-13-6-5-7-14(12-13)15(21)20-18(16(19)22)9-3-4-10-18/h5-7,12,23H,3-4,8-11H2,1-2H3,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZQYGZFDVSKDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)NC2(CCCC2)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

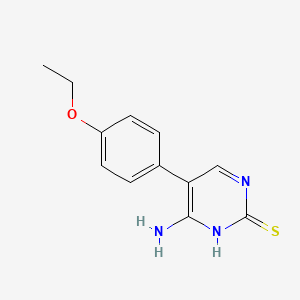

![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5554331.png)

![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)

![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5554383.png)

![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5554391.png)

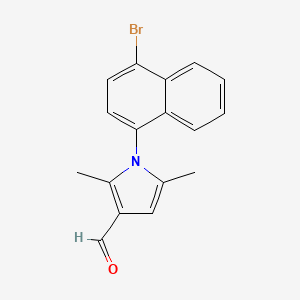

![2,2,2-trifluoro-1-(2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)ethanone](/img/structure/B5554393.png)

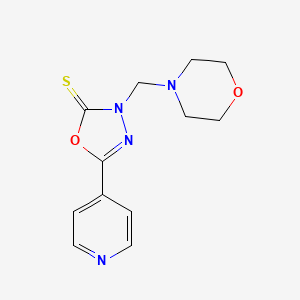

![(1S*,5R*)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554403.png)

![2-(3-butoxyphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5554407.png)